2-(4,4-Difluoro-3-isocyanatobutyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4-Difluoro-3-isocyanatobutyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluoro-3-isocyanatobutyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach might include the following steps:
Formation of the Isoindole Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Difluoro Group: Fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Isocyanate Functionalization:
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic or electrophilic substitutions, can modify the functional groups attached to the isoindole core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as catalysts or catalyst precursors in organic reactions.
Biology
Biological Probes: May be used in the development of probes for studying biological systems.
Medicine
Industry
Materials Science: Used in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4,4-Difluoro-3-isocyanatobutyl)-1H-isoindole-1,3(2H)-dione would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Isoindole Derivatives: Compounds with similar isoindole cores but different functional groups.
Fluorinated Compounds: Other compounds containing fluorine atoms, which may exhibit similar chemical properties.
Uniqueness
The presence of both the difluoro and isocyanate groups in 2-(4,4-Difluoro-3-isocyanatobutyl)-1H-isoindole-1,3(2H)-dione may confer unique reactivity and properties compared to other similar compounds.
Properties
CAS No. |
90185-23-2 |
---|---|
Molecular Formula |
C13H10F2N2O3 |
Molecular Weight |
280.23 g/mol |
IUPAC Name |
2-(4,4-difluoro-3-isocyanatobutyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H10F2N2O3/c14-11(15)10(16-7-18)5-6-17-12(19)8-3-1-2-4-9(8)13(17)20/h1-4,10-11H,5-6H2 |
InChI Key |
GCNXAUMDNWFUFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(F)F)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.